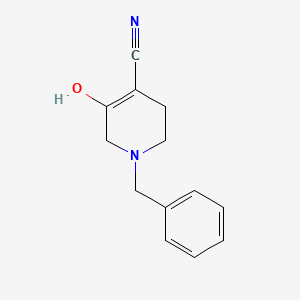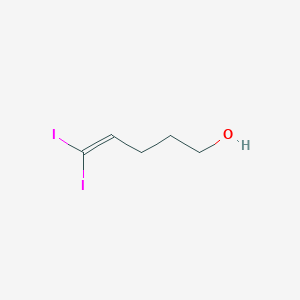
4-Penten-1-ol, 5,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Penten-1-ol, 5,5-diiodo- is an organic compound that features a pentenyl group with two iodine atoms attached to the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-ol, 5,5-diiodo- typically involves the iodination of 4-Penten-1-ol. One common method is the reaction of 4-Penten-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction proceeds as follows:
CH2=CHCH2CH2CH2OH+I2+H2O2→CH2=CHCH2CH2CH2I2+H2O
Industrial Production Methods
Industrial production of 4-Penten-1-ol, 5,5-diiodo- may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Penten-1-ol, 5,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to 4-Penten-1-ol.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Pentenal or 4-Pentenoic acid.
Reduction: Formation of 4-Penten-1-ol.
Substitution: Formation of 4-Penten-1-amine or 4-Penten-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Penten-1-ol, 5,5-diiodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Penten-1-ol, 5,5-diiodo- involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Penten-1-ol: The parent compound without iodine atoms.
4-Pentyn-1-ol: A similar compound with a triple bond instead of a double bond.
5-Hexen-1-ol: A homologous compound with an additional carbon atom.
Uniqueness
4-Penten-1-ol, 5,5-diiodo- is unique due to the presence of two iodine atoms, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
823180-06-9 |
|---|---|
Molekularformel |
C5H8I2O |
Molekulargewicht |
337.93 g/mol |
IUPAC-Name |
5,5-diiodopent-4-en-1-ol |
InChI |
InChI=1S/C5H8I2O/c6-5(7)3-1-2-4-8/h3,8H,1-2,4H2 |
InChI-Schlüssel |
AAWMFRKWDXERCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=C(I)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


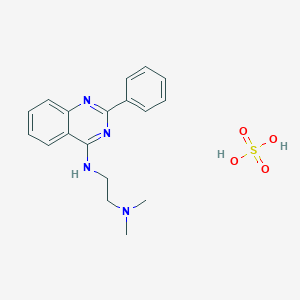
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
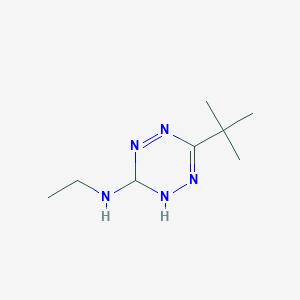

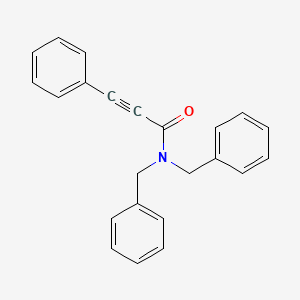

![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
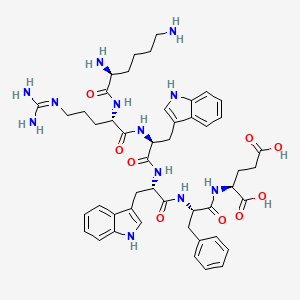
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
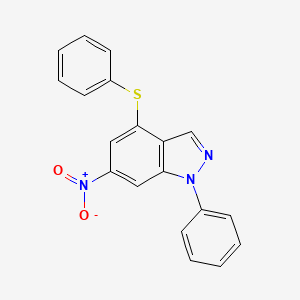
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
